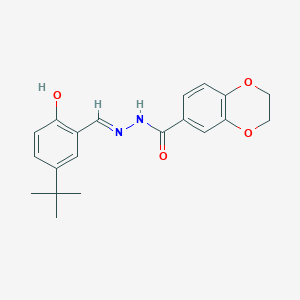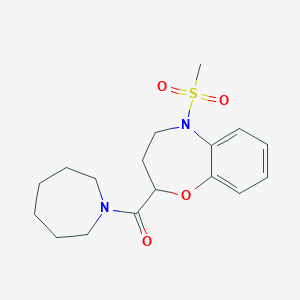![molecular formula C12H19N7O B6056646 N~1~-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B6056646.png)
N~1~-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide, commonly known as DMPA, is a purine derivative that has been extensively studied for its potential applications in scientific research. DMPA is a synthetic compound that has been designed to act as a potent and selective inhibitor of adenosine A~2A~ receptors, which are G protein-coupled receptors that are widely expressed in the central nervous system and other tissues.
Mecanismo De Acción
DMPA acts as a potent and selective inhibitor of adenosine A~2A~ receptors, which are widely expressed in the central nervous system and other tissues. Adenosine A~2A~ receptors are known to play a key role in the regulation of various physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation. By inhibiting the activity of adenosine A~2A~ receptors, DMPA has been shown to modulate these processes and exert a range of biological effects.
Biochemical and Physiological Effects:
DMPA has been shown to exert a range of biochemical and physiological effects in various experimental models. Some of the key effects include the modulation of dopamine release in the striatum, the reduction of oxidative stress and neuroinflammation, the improvement of cognitive function, and the inhibition of tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of using DMPA in scientific research is its high potency and selectivity for adenosine A~2A~ receptors, which allows for precise modulation of receptor activity. Additionally, DMPA has been shown to have good pharmacokinetic properties and can be administered through various routes, including oral, intravenous, and intraperitoneal. However, one of the limitations of using DMPA is its relatively high cost and limited availability, which may restrict its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of DMPA in scientific research. One area of interest is the study of the role of adenosine A~2A~ receptors in the regulation of immune function and inflammation, which may have implications for the treatment of autoimmune diseases and chronic inflammatory conditions. Another area of interest is the development of novel therapeutic agents based on the structure of DMPA, which may have improved potency and selectivity for adenosine A~2A~ receptors. Finally, the use of DMPA in combination with other drugs or therapeutic interventions may provide new insights into the mechanisms underlying various diseases and lead to the development of new treatment strategies.
Métodos De Síntesis
DMPA can be synthesized through a multi-step process that involves the coupling of 2-(dimethylamino)ethylamine with 6-chloropurine, followed by the introduction of a beta-alanine moiety through a peptide coupling reaction. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
DMPA has been widely used in scientific research to study the role of adenosine A~2A~ receptors in various physiological and pathological processes. Some of the key areas of research include the study of neurodegenerative diseases such as Parkinson's disease, Huntington's disease, and Alzheimer's disease, as well as the study of cardiovascular diseases, cancer, and inflammation.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-(7H-purin-6-ylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7O/c1-19(2)6-5-13-9(20)3-4-14-11-10-12(16-7-15-10)18-8-17-11/h7-8H,3-6H2,1-2H3,(H,13,20)(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDWYMIEXMZHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CCNC1=NC=NC2=C1NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B6056571.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6056575.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6056584.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B6056590.png)
![2-({[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6056594.png)
![N-[4-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide](/img/structure/B6056600.png)
![4-{1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-3-piperidinyl}morpholine](/img/structure/B6056616.png)
![5,11-bis[(2-methylphenyl)sulfonyl]dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B6056622.png)
![N-hydroxy-N-[1-(2-{2-[(3-hydroxy-2-naphthyl)methylene]hydrazino}-2-oxoethyl)-5,5-dimethyl-3-(1-naphthyl)-2-oxo-4-imidazolidinyl]-N'-1-naphthylurea](/img/structure/B6056634.png)
![N-(2-methoxyethyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B6056642.png)
![1-({2-[(4-methylbenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride](/img/structure/B6056654.png)


